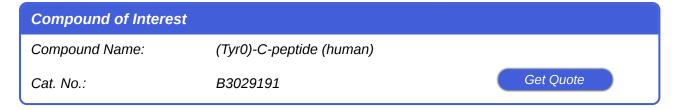


A Comparative Analysis of Human and Canine (Tyr0)-C-peptide Structures

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the structural characteristics of human and canine (Tyr0)-C-peptide. C-peptide, the connecting peptide cleaved from proinsulin during insulin maturation, has emerged as a bioactive molecule with therapeutic potential. Understanding its structural nuances across species is critical for translational research and drug development. This document summarizes primary sequence data, discusses known secondary and tertiary structures, and provides standardized experimental protocols relevant to the synthesis and structural analysis of these peptides.

Primary Structure Comparison

Human and canine (Tyr0)-C-peptides are both small peptides, with the synthetic (Tyr0) versions containing an N-terminal tyrosine residue for easier labeling and quantification. The primary amino acid sequences reveal notable differences between the two species.



Feature	Human (Tyr0)-C-peptide	Canine (Tyr0)-C-peptide
Amino Acid Sequence	Tyr-Arg-Arg-Glu-Ala-Glu-Asp- Leu-Gln-Val-Gly-Gln-Val-Glu- Leu-Gly-Gly-Gly-Pro-Gly-Ala- Gly-Ser-Leu-Gln-Pro-Leu-Ala- Leu-Glu-Gly-Ser-Leu-Gln-Lys- Arg	Tyr-Glu-Val-Glu-Asp-Leu-Gln- Val-Arg-Asp-Val-Glu-Leu-Ala- Gly-Ala-Pro-Gly-Glu-Gly-Gly- Leu-Gln-Pro-Leu-Ala-Leu-Glu- Gly-Ala-Leu-Gln
Number of Amino Acids	37	33
Molecular Formula	C138H220N36O50	C146H234N38O51
Molecular Weight	Approximately 3183.5 Da	Approximately 3337.7 Da

Secondary and Tertiary Structure Human C-peptide

The three-dimensional structure of human C-peptide in solution has been investigated using two-dimensional nuclear magnetic resonance (2D NMR) spectroscopy.[1] These studies reveal a molecule with a degree of ordered structure, rather than a completely random coil. The key structural features include:

- C-terminal α -helix: A stable helical structure is observed in the C-terminal region of the peptide.[2]
- β -turns and β -bends: The N-terminal and central regions of the molecule exhibit tendencies to form type I β -turns and β -bends.[1]

This conformation, particularly the C-terminal pentapeptide, is believed to be crucial for its biological activity, including its interaction with a putative G-protein coupled receptor.

Canine C-peptide

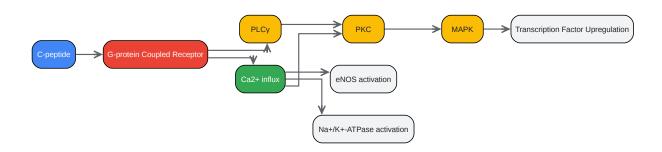
As of the latest available data, specific experimental determination of the secondary and tertiary structure of canine C-peptide via methods such as NMR spectroscopy or X-ray crystallography has not been extensively reported in the scientific literature. While its primary



sequence is known, its precise three-dimensional conformation in solution remains to be fully elucidated.

Signaling Pathway

C-peptide is known to activate several intracellular signaling pathways, leading to various physiological effects. The binding of C-peptide to its putative cell surface receptor initiates a cascade that includes the activation of Ca2+-dependent pathways.



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C-peptide signaling pathway.

Experimental Protocols Solid-Phase Peptide Synthesis (SPPS)

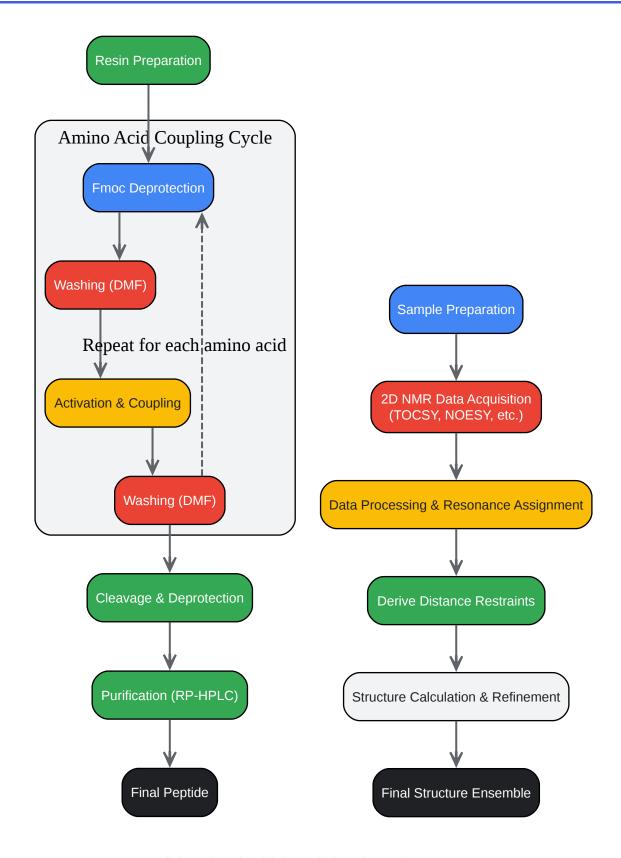
The synthesis of both human and canine (Tyr0)-C-peptides is typically achieved through Fmocbased solid-phase peptide synthesis.

- 1. Resin Preparation:
- Start with a suitable resin (e.g., Rink Amide resin for a C-terminal amide).
- Swell the resin in a suitable solvent like dimethylformamide (DMF) for 30-60 minutes.
- 2. Amino Acid Coupling Cycle:



- Fmoc Deprotection: Remove the Fmoc protecting group from the resin-bound amino acid using a 20% piperidine in DMF solution. This is typically done for 5-20 minutes.
- Washing: Wash the resin thoroughly with DMF to remove excess piperidine and by-products.
- Amino Acid Activation and Coupling: Activate the next Fmoc-protected amino acid with a
 coupling agent (e.g., HBTU, HATU) in the presence of a base (e.g., DIPEA) in DMF. Add the
 activated amino acid to the resin and allow the coupling reaction to proceed for 1-2 hours.
- Washing: Wash the resin with DMF to remove unreacted reagents.
- Repeat this cycle for each amino acid in the sequence.
- 3. Cleavage and Deprotection:
- Once the synthesis is complete, wash the resin with dichloromethane (DCM).
- Cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail (e.g., trifluoroacetic acid (TFA)/triisopropylsilane (TIS)/water).
- Precipitate the crude peptide in cold diethyl ether.
- 4. Purification:
- Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
- Lyophilize the purified fractions to obtain the final peptide powder.





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